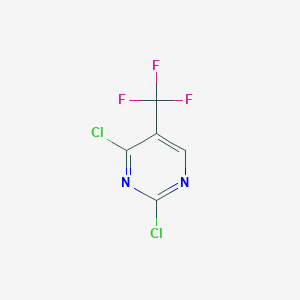

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRUEHMBFUJKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382283 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3932-97-6 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3932-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003932976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a critical building block for synthesizing a range of bioactive molecules.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the reactive chlorine substituents, which allow for versatile downstream chemical modifications. A thorough understanding of its molecular structure is paramount for its effective use, and this is unequivocally achieved through a multi-faceted spectroscopic approach. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, detailing the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the spectral output, offering researchers a robust framework for analysis and quality control.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's physical characteristics is essential before delving into its spectroscopic signature.

-

Chemical Name: this compound

-

CAS Number: 3932-97-6[3]

-

Molecular Formula: C₅HCl₂F₃N₂[4]

-

Molecular Weight: 216.98 g/mol [3]

-

Appearance: Clear colorless to pale yellow liquid[5]

-

Key Structural Features: A pyrimidine ring substituted with two electron-withdrawing chlorine atoms at positions 2 and 4, and a strongly electron-withdrawing trifluoromethyl group at position 5. The molecule possesses a single proton at the C-6 position.

| Property | Value | Source |

| Boiling Point | 49°C / 32 mmHg | [5] |

| Density | 1.609 g/mL at 25°C | [2] |

| Refractive Index (n20/D) | 1.475 | [2] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and unambiguous assignment of the molecular framework.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is logical due to the compound's reported solubility and the solvent's well-defined residual peak.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm for ¹H and ¹³C) or trichlorofluoromethane (CFCl₃, 0 ppm for ¹⁹F), to ensure accurate chemical shift referencing.[6][7]

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent deuterium lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Employ a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. Given the high sensitivity of the ¹⁹F nucleus, data acquisition is typically rapid.[7]

-

Proton-decoupling should be used to simplify the spectrum and confirm couplings.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required.

-

An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between C, CH, CH₂, and CH₃ carbons (in this case, confirming the single CH and multiple quaternary carbons).

-

Figure 1: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is expected to be simple, providing a clear signature for the C-6 proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |

| ~ 8.9 - 9.1 | Quartet (q) | ⁴JHF ≈ 1-2 Hz | H-6 |

Interpretation:

-

Chemical Shift: The pyrimidine ring is an electron-deficient aromatic system. The presence of three strongly electron-withdrawing groups (two Cl, one CF₃) will significantly deshield the lone proton at the C-6 position, pushing its resonance far downfield.

-

Multiplicity: The proton at C-6 is four bonds away from the three fluorine atoms of the trifluoromethyl group. This long-range coupling (⁴JHF) is expected to split the proton signal into a quartet, following the n+1 rule where n=3 equivalent fluorine atoms. The small magnitude of the coupling constant is characteristic of a four-bond coupling.[8]

¹⁹F NMR Spectroscopy: Predicted Data & Interpretation

¹⁹F NMR is a highly sensitive technique that provides an unambiguous signal for the trifluoromethyl group.[9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |

| ~ -65 to -75 | Singlet (s) or Quartet (q) | ⁴JFH ≈ 1-2 Hz | -CF₃ |

Interpretation:

-

Chemical Shift: The chemical shift for a CF₃ group attached to an aromatic ring typically falls within this range relative to CFCl₃.[6] The precise shift is influenced by the electronic environment of the pyrimidine ring.

-

Multiplicity: In a proton-decoupled ¹⁹F spectrum, the signal would be a sharp singlet, as all three fluorine atoms are chemically equivalent and there are no other fluorine atoms to couple with. In a coupled spectrum, the signal may appear as a very narrow quartet due to the small ⁴JFH coupling to the H-6 proton. Often, this long-range coupling is not fully resolved and the peak may simply appear broadened.

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum is crucial for confirming the carbon backbone of the molecule. Due to carbon-fluorine coupling, the signals for C-5 and the CF₃ group will exhibit characteristic splitting.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |

| ~ 160 - 165 | Singlet (s) | - | C-2 / C-4 |

| ~ 155 - 160 | Singlet (s) | - | C-4 / C-2 |

| ~ 150 - 155 | Quartet (q) | ²JCF ≈ 30-40 Hz | C-6 |

| ~ 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | -CF₃ |

| ~ 115 - 120 | Quartet (q) | ¹JCF ≈ 35-45 Hz | C-5 |

Interpretation:

-

Signal Count: The molecule has five distinct carbon atoms, and thus five signals are expected in the proton-decoupled spectrum.

-

C-2 and C-4: These carbons are attached to chlorine and nitrogen atoms. They are expected to be significantly deshielded and appear at the lower end of the field. Their exact assignment can be ambiguous without further 2D NMR experiments (e.g., HMBC).

-

C-6: This is the only carbon attached to a proton. Its signal will be a quartet due to two-bond coupling (²JCF) with the CF₃ group.

-

-CF₃ Carbon: This signal will be a prominent quartet with a very large one-bond coupling constant (¹JCF), which is a definitive signature for a trifluoromethyl group.[6]

-

C-5 Carbon: This carbon, directly attached to the CF₃ group, will also be split into a quartet due to one-bond C-F coupling. The coupling constant will be smaller than that of the CF₃ carbon itself.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.

Experimental Protocol: FT-IR Data Acquisition

-

Technique Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.

-

Sample Application: Apply a single drop of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Predicted IR Data & Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H on pyrimidine ring |

| ~ 1600 - 1450 | C=C / C=N Stretch | Pyrimidine ring vibrations |

| ~ 1350 - 1100 | C-F Stretch | Strong, characteristic bands for -CF₃ |

| ~ 850 - 600 | C-Cl Stretch | C-Cl bonds on the pyrimidine ring |

Interpretation: The IR spectrum serves as a rapid method for quality control and functional group identification. The most intense and diagnostic absorptions are expected in the fingerprint region. The presence of very strong bands in the 1350-1100 cm⁻¹ range would be a clear indication of the C-F bonds of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations confirm the presence of the pyrimidine ring, while absorptions in the lower wavenumber region would correspond to the C-Cl stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering insights into the molecule's stability and bonding.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures the analysis of a pure compound.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation, known as the molecular ion (M⁺•), and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Figure 2: General workflow for GC-MS analysis.

Predicted MS Data & Interpretation

Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Given the presence of two chlorine atoms, a characteristic isotopic cluster is expected. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

| Ion | Expected m/z | Predicted Relative Abundance |

| [M]⁺• (C₅H³⁵Cl₂F₃N₂) | 216 | 100% (base peak) |

| [M+2]⁺• (C₅H³⁵Cl³⁷ClF₃N₂) | 218 | ~65% |

| [M+4]⁺• (C₅H³⁷Cl₂F₃N₂) | 220 | ~10% |

Interpretation: The observation of this isotopic pattern with its distinct ~9:6:1 ratio (approximated) is definitive proof of the presence of two chlorine atoms in the molecule and confirms the molecular weight.

Key Fragmentation Pathways: Electron ionization is a high-energy technique that will cause the molecular ion to fragment. Predicted fragmentation patterns provide further structural confirmation:

-

Loss of Cl: A significant fragment at m/z 181 ([M-Cl]⁺) is expected, resulting from the cleavage of a C-Cl bond.

-

Loss of CF₃: A fragment corresponding to the loss of the trifluoromethyl group at m/z 147 ([M-CF₃]⁺) would also be a plausible pathway.

-

Other Fragments: Further fragmentation of these primary ions would lead to smaller charged species, completing the mass spectrum fingerprint.

Conclusion

The structural elucidation of this compound is a synergistic process that relies on the combined application of NMR, IR, and MS. While vendor specifications confirm that analytical data is consistent with the structure, this guide provides the in-depth rationale for interpreting the expected spectral features.[10] The predicted ¹H NMR quartet, the characteristic ¹⁹F NMR signal, the five C-F coupled signals in the ¹³C NMR, the strong C-F stretching bands in the IR spectrum, and the unique isotopic cluster in the mass spectrum all converge to create an unambiguous and self-validating spectroscopic profile. For any researcher or drug development professional working with this important intermediate, a thorough understanding of these analytical techniques and their application is not merely procedural, but fundamental to ensuring material quality, validating synthetic outcomes, and advancing scientific discovery.

References

-

PubChem. This compound. [Link]

- Supporting Information for a scientific publication. (Note: This is a representative citation for typical NMR data presentation, as a direct public source for the target compound was not found).

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Welcome to the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)-. [Link]

-

ResearchGate. FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of Sheffield. 19Flourine NMR. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

AIST. Spectral Database for Organic Compounds,SDBS. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,4-二氯-5-三氟甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3932-97-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. azom.com [azom.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6)

This guide provides a comprehensive technical overview of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, a key building block in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's properties, reactivity, applications, and handling protocols, offering field-proven insights into its utility.

Section 1: Core Chemical Identity and Properties

This compound, registered under CAS number 3932-97-6, is a halogenated pyrimidine derivative.[1][2][3] The presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group makes it a highly versatile intermediate for creating more complex molecular architectures.[2]

Chemical Structure and Identifiers

Physicochemical Properties

The compound is typically a clear, colorless to light yellow liquid under standard conditions.[2][4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process control.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [2][4] |

| Density | 1.609 g/mL at 25 °C | [2][4] |

| Boiling Point | 49 °C at 32 mmHg | [4] |

| Flash Point | 93.3 °C (199.9 °F) | |

| Refractive Index | n20/D 1.475 | [2] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

| Storage Temperature | 2-8°C, under inert gas | [4][5] |

Section 2: Synthesis and Manufacturing

A novel and environmentally conscious synthesis pathway for 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP) has been developed to overcome the limitations of previous methods, which often involved toxic gaseous reagents and unsuitable solvents.[6] The process begins with the trifluoromethylation of uracil to produce 5-trifluoromethyluracil (5-TFU), which is then converted to the final product.[6]

A representative laboratory-scale synthesis of the intermediate 5-TFU involves the reaction of uracil with sodium trifluoromethanesulfinate and an organic peroxide.[6]

Representative Synthesis of 5-Trifluoromethyluracil (Precursor)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and equipment.

-

Reaction Setup: In a suitable reaction vessel, a mixture of uracil (1.0 eq.) and sodium trifluoromethanesulfinate (3.0 eq.) is prepared in a biphasic solvent system of dichloromethane (DCM) and water.[6]

-

Initiation: The mixture is cooled to 0-2 °C with vigorous stirring. Tert-butyl hydroperoxide (5.0 eq., 70% solution in water) is added dropwise, maintaining the internal temperature.[6]

-

Reaction Progression: The reaction is allowed to warm to room temperature (20-22 °C) and stirred until completion, typically monitored by HPLC (approx. 22 hours).[6]

-

Workup and Isolation: The DCM is removed under vacuum. The resulting aqueous mixture is extracted multiple times with ethyl acetate.[6]

-

Purification: The combined organic layers are dried over sodium sulfate and concentrated to yield 5-TFU as a white solid.[6]

The subsequent chlorination of 5-TFU yields the target this compound.

Section 3: Chemical Reactivity and Application in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). Pyrimidine rings are electron-deficient, which facilitates nucleophilic attack, and this effect is amplified by the strongly electron-withdrawing trifluoromethyl group at the C5 position.

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[7][8][9][10] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized by both ring nitrogens.[8] However, the regioselectivity can be highly sensitive to the substituents on the pyrimidine ring and the nature of the nucleophile.[7] While C4 is the typical site of initial reaction, specific conditions or steric hindrance can sometimes favor C2 substitution.[7][10]

This predictable, yet tunable, reactivity allows for the sequential introduction of different nucleophiles, making it an invaluable tool for building molecular diversity.

Core Applications

This compound is a crucial intermediate in both the pharmaceutical and agrochemical sectors.[2]

-

Pharmaceutical Development: It is a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors for cancer therapy and agents targeting viral infections.[2][6] The pyrimidine scaffold is central to many drugs that target mutant EGFR kinases, for example.[11] The ability to selectively substitute the chloro groups allows for the precise construction of molecules designed to fit into the active sites of biological targets.[11]

-

Agrochemicals: In agriculture, it is used to produce advanced herbicides and fungicides.[2] The trifluoromethyl group often enhances the biological activity and stability of crop protection agents, leading to improved efficacy in managing weeds and pests.[2]

Section 4: Safety, Handling, and Storage

Disclaimer: Always consult the full Safety Data Sheet (SDS) before handling this chemical.

This compound is a hazardous substance and requires strict safety protocols.

Hazard Identification

The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[12] It causes skin and serious eye irritation and may cause respiratory irritation.[3][12]

-

Key Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Eyewash stations and safety showers must be readily available.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[12]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[12]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage is refrigerated at 2-8°C.[4] Keep away from incompatible materials such as strong oxidizing agents, heat, sparks, and open flames.[12] The compound may be air and heat sensitive.[12]

Section 5: Commercial Suppliers

This compound is available from various chemical suppliers catering to research and bulk manufacturing needs. When sourcing, it is crucial to verify purity and obtain a certificate of analysis.

Reputable suppliers include:

Section 6: References

-

Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved from

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

-

O'Keeffe, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 97, 10-27.

-

Martinez-Ariza, G., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4481.

-

Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

Organic Letters. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

Sharma, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(3), 933.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 [chemicalbook.com]

- 5. 3932-97-6|this compound|BLD Pharm [bldpharm.com]

- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 3932-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: From Foundational Precursors to a Key Pharmaceutical Intermediate

Sources

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Introduction

This compound is a halogenated pyrimidine derivative that has emerged as a cornerstone in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the two reactive chlorine atoms, make it a highly versatile building block. This guide provides an in-depth analysis of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for selective and sequential reactions, offering a reliable pathway to a diverse range of substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry and crop science.[1]

Molecular and Physical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis. The compound is a clear, colorless to light yellow liquid at room temperature and is typically stored under refrigerated and inert conditions to maintain its stability.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3932-97-6 | [1] |

| Molecular Formula | C₅HCl₂F₃N₂ | [1][3] |

| Molecular Weight | 216.98 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Density | 1.609 g/mL at 25 °C | [1][2] |

| Boiling Point | 126 °C; 49 °C / 32 mmHg[2] | [2] |

| Flash Point | 93 °C (200 °F) | [2] |

| Refractive Index (n20/D) | 1.475 | [1] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| Storage Conditions | Refrigerated (0-10°C), Store under inert gas |

Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by a single sharp singlet in the aromatic region, corresponding to the lone proton at the C6 position of the pyrimidine ring.

-

¹³C NMR : The spectrum will display five distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The two carbons bonded to chlorine atoms will also be clearly identifiable.

-

¹⁹F NMR : A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[4] This signal provides a clear diagnostic marker for the successful incorporation of the CF₃ moiety.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic cluster pattern. The presence of two chlorine atoms results in prominent M, M+2, and M+4 peaks with an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong absorption bands corresponding to C-F stretching vibrations of the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations of the pyrimidine ring will also be present.

Chemical Reactivity and Synthetic Strategy

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr).

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at C5 and the two nitrogen atoms within the ring. This electronic landscape makes the chlorine-bearing carbons (C2 and C4) highly electrophilic and thus prime targets for nucleophiles.

Field-proven insights show that the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. This allows for a controlled, stepwise substitution, which is a powerful tool in molecular construction. By carefully selecting the nucleophile and controlling reaction conditions (temperature, solvent, stoichiometry), one can achieve selective mono-substitution at C4, followed by a subsequent substitution at C2 with a different nucleophile.

Diagram: Regioselective Nucleophilic Substitution

Sources

The Strategic Intermediate: A Technical Guide to the Discovery and Evolving Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

For decades, the strategic incorporation of fluorine into organic molecules has been a cornerstone of innovation in medicinal chemistry and agrochemical science. The unique electronic properties of the trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Central to the synthesis of a multitude of these vital compounds is the versatile building block, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its critical role in the development of life-changing pharmaceuticals and crop protection agents.

A Historical Perspective: The Rise of Trifluoromethylated Pyrimidines

The story of this compound is intrinsically linked to the broader history of fluorinated pyrimidines in medicinal chemistry. The pioneering synthesis of 5-fluorouracil (5-FU) in 1957 by Dushinsky, Pleven, and Heidelberger marked a turning point in cancer chemotherapy and ignited a fervent interest in the biological effects of fluorinated pyrimidine analogs. This foundational work paved the way for the exploration of other fluorinated pyrimidines, including those bearing the trifluoromethyl group.

While a singular "discovery" of this compound is not clearly documented in a landmark publication, its emergence can be traced through the evolution of synthetic methodologies for trifluoromethylated heterocycles. The precursor, 5-trifluoromethyluracil, was synthesized as early as the 1960s. The subsequent development of robust chlorination techniques for pyrimidines set the stage for the arrival of this compound as a key synthetic intermediate. Its value became increasingly apparent as chemists sought reliable building blocks for the burgeoning fields of targeted cancer therapies and advanced agrochemicals.

The Synthetic Challenge: An Evolution of Methodologies

The industrial-scale production of this compound has been a subject of continuous improvement, driven by the need for safer, more efficient, and environmentally sustainable processes. The primary synthetic strategy involves a two-step sequence: the trifluoromethylation of a uracil-based starting material, followed by the chlorination of the resulting 5-trifluoromethyluracil.

Early Approaches and Their Limitations

Initial methods for the synthesis of this crucial intermediate were often hampered by significant drawbacks. An early patented process, for instance, utilized gaseous trifluoromethyl iodide (CF₃I) for the trifluoromethylation step.[1] While effective, this reagent is both toxic and difficult to handle on an industrial scale, posing considerable safety and environmental concerns.[1] These early methods highlighted the need for more practical and safer trifluoromethylating agents.

The Advent of Modern, Greener Syntheses

More recent innovations have focused on overcoming the limitations of earlier methods. A significant advancement came with the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, for the trifluoromethylation of uracil.[1] This approach, detailed in a 2014 patent, offers a safer and more environmentally benign alternative to gaseous reagents.[1]

The overall modern synthesis can be depicted as follows:

Figure 1: A simplified modern synthetic route to this compound.

Step 1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)

This step employs a radical trifluoromethylation reaction. The Langlois reagent, in the presence of an oxidizing agent such as tert-butyl hydroperoxide (t-BuOOH), generates the trifluoromethyl radical (•CF₃), which then attacks the electron-rich C5 position of the uracil ring.

Detailed Protocol:

-

To a stirred suspension of Uracil in an aqueous solvent, add sodium trifluoromethanesulfinate (Langlois reagent).

-

Slowly add an oxidizing agent (e.g., tert-butyl hydroperoxide) to the mixture.

-

Heat the reaction mixture to a temperature between 40-60 °C and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, the reaction mixture is cooled, and the 5-trifluoromethyluracil product is isolated, typically by filtration, and washed.

Causality Behind Experimental Choices: The use of an aqueous solvent system is a key feature of this greener approach, avoiding the need for volatile organic solvents. The choice of a mild oxidizing agent like t-BuOOH is crucial for the efficient generation of the trifluoromethyl radical without leading to unwanted side reactions.

Step 2: Chlorination of 5-Trifluoromethyluracil to this compound

The conversion of the dihydroxy pyrimidine (uracil) ring to the dichlorinated product is a critical step that activates the molecule for subsequent nucleophilic substitution reactions. Phosphoryl chloride (POCl₃) is the most commonly employed reagent for this transformation.

Detailed Protocol:

-

Carefully add 5-trifluoromethyluracil to an excess of phosphoryl chloride (POCl₃).

-

The mixture is heated to reflux (typically around 110-120 °C) for several hours. The progress of the reaction is monitored until the starting material is consumed.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is then carefully quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.

-

The solid this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or distillation.

Causality Behind Experimental Choices: Phosphoryl chloride serves as both a reagent and a solvent in this reaction. The high temperature is necessary to drive the chlorination of the relatively unreactive hydroxyl groups of the uracil ring. The quenching step with ice water is highly exothermic and must be performed with caution; it serves to hydrolyze any remaining POCl₃ and precipitate the water-insoluble product.

Comparative Analysis of Synthetic Routes

| Method | Trifluoromethylating Agent | Chlorinating Agent | Advantages | Disadvantages |

| Early Patented Process | Gaseous Trifluoromethyl Iodide (CF₃I) | POCl₃ | Effective trifluoromethylation | Toxic and difficult-to-handle gaseous reagent; safety and environmental concerns.[1] |

| Modern Patented Process | Sodium Trifluoromethanesulfinate (Langlois Reagent) | POCl₃ | Safer, solid trifluoromethylating agent; more environmentally benign aqueous reaction conditions for the first step.[1] | Requires an oxidizing agent; POCl₃ is still a harsh and corrosive reagent. |

The Gateway to Innovation: Applications in Drug Discovery and Agrochemicals

This compound is a highly valuable intermediate due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position. This regioselectivity allows for the sequential introduction of different nucleophiles, making it a powerful tool for the construction of complex molecular architectures.

A Cornerstone in Cancer Therapy: The Synthesis of Pazopanib

A prime example of the importance of this intermediate is in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While the exact commercial synthesis of Pazopanib may vary, a common synthetic approach involves the reaction of this compound with a suitable amine.

Figure 2: A conceptual workflow for the synthesis of Pazopanib utilizing this compound.

Protecting Our Crops: The Role in Agrochemicals

Beyond the pharmaceutical realm, this compound is a key building block for a variety of agrochemicals, including herbicides and fungicides. The trifluoromethyl group often enhances the biological activity and stability of these crop protection agents. One notable example is its use in the synthesis of the fungicide Bupirimate, which is effective against powdery mildew on a variety of crops.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and use in research and manufacturing.

| Property | Value |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.98 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~163-165 °C |

| Density | ~1.61 g/mL |

| CAS Number | 3932-97-6 |

Safety Profile: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and can cause serious eye irritation.

Conclusion: A Legacy of Innovation and a Future of Possibilities

From its conceptual origins in the early days of fluorinated pyrimidine chemistry to its current status as an indispensable industrial intermediate, this compound has played a silent yet pivotal role in advancing human health and agricultural productivity. The ongoing refinement of its synthesis towards greener and more efficient processes underscores the commitment of the chemical industry to sustainable practices. As researchers continue to explore the vast chemical space of trifluoromethylated compounds, the demand for this versatile building block is poised to grow, ensuring its continued legacy as a gateway to new discoveries in the years to come.

References

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (2014).

Sources

A Senior Application Scientist's Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Commercial Availability, Purity, and Quality Control

Introduction

2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in synthetic chemistry. Its structural features, particularly the reactive chlorine atoms at the 2 and 4 positions and the electron-withdrawing trifluoromethyl group at the 5 position, make it a versatile building block. This guide provides an in-depth technical overview of its commercial availability, typical purity specifications, and the analytical methodologies required to validate its quality for demanding research and development applications. The compound serves as a critical intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, and in the development of novel pharmaceutical agents targeting viral infections and cancer.[1] Given its role as a precursor, the purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers that specialize in research and fine chemicals. It is typically offered in quantities ranging from grams to kilograms, catering to both laboratory-scale research and pilot-scale manufacturing. When selecting a supplier, researchers should consider not only the cost but also the stated purity, the analytical data provided, and the supplier's quality management systems.

Below is a comparative table of offerings from prominent chemical suppliers.

| Supplier | Product Number | Stated Purity | Analysis Method | Available Quantities |

| TCI Chemicals | D5980 | >98.0% | GC | 1g, 5g |

| Chem-Impex | 29336 | ≥ 99% | GC | 1g, 5g, 25g |

| Thermo Scientific | 454780010 | 97% | Not Specified | 1g |

| Biosynth | FD11927 | Not Specified | Not Specified | Inquire for pricing |

Note: Availability and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for its proper handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 3932-97-6 | [2] |

| Molecular Formula | C₅HCl₂F₃N₂ | [1][2] |

| Molecular Weight | 216.98 g/mol | [2] |

| Appearance | Clear, colorless to light yellow/brown liquid or low melting solid | [1][3][4] |

| Density | ~1.609 - 1.63 g/mL at 20-25 °C | [1][4] |

| Boiling Point | 126 °C | [4] |

| Refractive Index | n20/D ~1.475 | [1] |

| Storage Temperature | 0-10 °C, Refrigerated | [4] |

Synthesis and Purification Strategies

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common and environmentally conscious approach involves a two-step process starting from uracil.[5]

-

Trifluoromethylation of Uracil: Uracil is reacted with a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois reagent), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield 5-(trifluoromethyl)uracil (5-TFU).[5] This step is critical as incomplete reaction can leave residual uracil.

-

Chlorination of 5-(Trifluoromethyl)uracil: The intermediate 5-TFU is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, yielding the final product, this compound.

Caption: A simplified two-step synthesis workflow for this compound.

Purification Methodologies

The final purity of the compound is highly dependent on the post-synthesis purification process.

-

Distillation: As a liquid, fractional distillation under reduced pressure is an effective method for purification, separating the product from less volatile starting materials or higher boiling point byproducts.[5]

-

Chromatography: For laboratory-scale purification to achieve very high purity, column chromatography using silica gel is a standard procedure. A non-polar eluent system is typically employed.[6]

-

Aqueous Wash: The reaction mixture is often quenched with water and washed to remove water-soluble reagents and byproducts.[7]

Caption: General purification workflow for liquid organic compounds like the topic substance.

Purity Analysis and Quality Control

Rigorous analytical testing is non-negotiable to ensure the material's identity and purity, which directly impacts experimental reproducibility and the quality of the final product. A multi-technique approach is recommended for comprehensive validation.[8]

Comparative Analysis of QC Methods

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (qNMR) |

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. |

| Typical Accuracy | 97.0 - 103.0% | 98.0 - 102.0% | 99.0 - 101.0% |

| Precision (%RSD) | < 3.0% | < 2.0% | < 1.0% |

| Primary Use | Gold standard for purity of volatile compounds; detects volatile impurities. | Excellent for non-volatile impurities and thermally labile compounds. | Absolute quantification without a reference standard of the same compound; structural confirmation. |

| LOD | ~0.005% | ~0.01% | ~0.1% |

Data adapted from comparative analytical guides.[8]

Experimental Protocols

1. Purity Determination by Gas Chromatography (GC) This is the most common method cited by suppliers for purity assessment.[1][4]

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

2. Structural Confirmation by ¹H and ¹⁹F NMR Spectroscopy NMR is essential for confirming the chemical structure and identifying impurities that may not be resolved by GC.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum should show a singlet corresponding to the proton at the 6-position of the pyrimidine ring.

-

¹⁹F NMR: The spectrum should show a singlet corresponding to the trifluoromethyl group.

-

Analysis: The absence of unexpected signals and correct integration ratios confirm the structure's integrity.

Caption: A robust quality control workflow for incoming chemical intermediates.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 0-10°C.[4] It is noted to be sensitive to air and heat.[4]

-

Hazards: According to the Globally Harmonized System (GHS) classifications, this compound is considered fatal if swallowed and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and highly valuable reagent for chemical synthesis in the pharmaceutical and agrochemical industries. Commercial grades typically offer purities of 97% or higher, which is suitable for many applications. However, for sensitive synthetic work, researchers must employ a rigorous, multi-technique quality control process to verify identity and purity. By combining supplier-provided data with in-house analytical validation using techniques like GC and NMR, scientists can ensure the quality of this critical building block, leading to more reliable and reproducible research outcomes.

References

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

This compound | C5HCl2F3N2 | CID 2782774 . PubChem, National Center for Biotechnology Information. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE . Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound | 3932-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Synthesis, Reactivity, and Applications

Introduction

This compound is a pivotal fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, particularly the presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in the development of novel therapeutic agents and crop protection products.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its effective use in research and development.

Chemical Identifiers

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3932-97-6[1][2][3][4] |

| Molecular Formula | C₅HCl₂F₃N₂[1][2][3][4] |

| Molecular Weight | 216.97 g/mol [1] |

| PubChem CID | 2782774[1][2] |

| MDL Number | MFCD03426408[2][3][4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for determining its handling, storage, and reaction conditions.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2][4] |

| Boiling Point | 126 °C or 48-50 °C at 32 mmHg[5] |

| Density | 1.609 - 1.63 g/mL at 20-25 °C[2][4] |

| Flash Point | 93 °C (199.9 °F)[5][6] |

| Refractive Index | n20/D 1.475[2][4] |

| Solubility | Soluble in chloroform and methanol[4] |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its widespread utility.

Synthesis

A common and environmentally conscious method for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine involves a two-step process starting from uracil.[7] The first step is the trifluoromethylation of uracil to form 5-trifluoromethyluracil (5-TFU), followed by a chlorination step to yield the final product.[7]

A general procedure for the synthesis from 5-trifluoromethyluracil involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in the presence of a base such as diisopropylethylamine.[4]

Reactivity

The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. This allows for the sequential and regioselective displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of its application in combinatorial chemistry and drug discovery.

Applications in Research and Development

This compound is a valuable precursor in several industrial and research applications.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals.[2] It is particularly prominent in the development of kinase inhibitors for cancer therapy.[7] For instance, it is a key building block for a series of 5-trifluoromethylpyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors.[8] The pyrimidine core is a well-established scaffold for maintaining activity against mutant EGFR kinases.[9]

Agrochemicals

In the agrochemical industry, this compound is widely used as an intermediate in the synthesis of herbicides and fungicides.[2] The trifluoromethyl group often enhances the biological activity of the final product, leading to more effective crop protection agents.[2][10]

Material Science

There are also applications for this compound in material science, for example, in the formulation of specialty polymers and coatings to improve chemical resistance and durability.[2] It has also been investigated as an additive in plastics and cellulose.[3]

Experimental Protocols

The following are generalized protocols for the use and analysis of this compound.

Protocol for Nucleophilic Substitution

This protocol describes a representative SNAr reaction with an amine.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., THF, dioxane, or DMF).

-

Addition of Nucleophile: Add 1-1.2 equivalents of the desired amine to the solution.

-

Addition of Base: Add 1.5-2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine) to scavenge the HCl generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure.

-

Mass Spectrometry (MS): Analyze the product by a suitable mass spectrometry technique (e.g., GC-MS or LC-MS) to confirm the molecular weight.

Safety and Handling

Proper handling and storage of this compound are essential due to its hazardous nature.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H300: Fatal if swallowed[1][6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][11] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][3][11] |

| Combustible Liquid | H227: Combustible liquid |

Precautionary Measures

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid breathing mist, vapors, or spray.[11] Wash hands thoroughly after handling.[11] Keep away from heat, sparks, and open flames.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is recommended to store refrigerated (0-10 °C).[2][4] Store under an inert gas as it may be air and heat sensitive.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a highly valuable and versatile fluorinated building block. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the creation of diverse molecular architectures. Its established importance in the development of targeted cancer therapies and advanced agrochemicals underscores its significance in modern chemical science. A thorough understanding of its properties, reactivity, and safety precautions is crucial for harnessing its full potential in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2355. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from [Link]

-

Vitaku, E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5644. Retrieved from [Link]

-

Isobe, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. Retrieved from [Link]

Sources

- 1. This compound | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 [chemicalbook.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. This compound 97 3932-97-6 [sigmaaldrich.com]

- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Introduction: The Strategic Advantage of the 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Scaffold

In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of therapeutic intervention. Kinases, by catalyzing the phosphorylation of proteins, govern a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The pyrimidine ring is a well-established and highly valuable scaffold in the design of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form key hydrogen-bonding interactions with the hinge region of the kinase active site.[2][3]

This application note provides a detailed guide for medicinal chemists, researchers, and drug development professionals on the strategic use of This compound as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The unique substitution pattern of this reagent offers a powerful platform for generating libraries of targeted therapies.

The presence of two chlorine atoms at the C2 and C4 positions provides orthogonal handles for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and directional introduction of various pharmacophoric elements, which is a critical aspect of structure-activity relationship (SAR) studies and lead optimization.[4] Furthermore, the potent electron-withdrawing trifluoromethyl (-CF3) group at the C5 position plays a dual role: it significantly enhances the reactivity of the pyrimidine ring towards nucleophilic attack, particularly at the C4 position, and it can also impart favorable pharmacokinetic properties, such as increased metabolic stability and membrane permeability, to the final inhibitor molecule.[5][6]

This guide will delve into the core chemical principles governing the reactivity of this scaffold, provide detailed, step-by-step protocols for the synthesis of exemplary kinase inhibitors, and offer insights into the structure-activity relationships that drive inhibitor potency and selectivity.

Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the this compound core is a sequential nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation allows for the stepwise displacement of the two chlorine atoms with a variety of nucleophiles, typically amines, anilines, and alcohols.

Mechanistic Rationale and Regioselectivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing trifluoromethyl group at the C5 position. This electronic arrangement makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles.

The regioselectivity of the first nucleophilic attack is a critical consideration. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[7] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both nitrogen atoms. The presence of the -CF3 group at C5 further enhances the electrophilicity of the C4 position, making the initial substitution highly regioselective.[8]

The general workflow for the synthesis of kinase inhibitors from this compound can be visualized as a two-step process:

Caption: General workflow for the synthesis of kinase inhibitors.

This sequential approach allows for the introduction of two different substituents, providing a high degree of molecular diversity and enabling the fine-tuning of the inhibitor's biological activity.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of specific classes of kinase inhibitors using this compound as the starting material.

Protocol 1: Synthesis of an Epidermal Growth Factor Receptor (EGFR) Inhibitor Intermediate

This protocol details the first SNAr reaction to generate a key intermediate in the synthesis of potent EGFR inhibitors.[9]

Reaction Scheme:

Caption: Synthesis of an EGFR inhibitor intermediate.

Materials and Equipment:

-

This compound

-

Substituted 3-aminothiophene-2-carboxamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 3-aminothiophene-2-carboxamide (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add this compound (1.0 equivalent).

-

Stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (5.0 equivalents) portion-wise to the cooled solution. Caution: NaH reacts violently with water and is flammable. Handle with care in an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).[9]

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

-

Purify the crude product by silica gel column chromatography to yield the desired 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine intermediate.[9]

Self-Validation:

-

The regioselectivity of the substitution at the C4 position can be confirmed by 1H and 13C NMR spectroscopy.

-

The successful substitution can be verified by the disappearance of the starting materials and the appearance of the product spot on the TLC plate.

-

The final product can be further characterized by mass spectrometry to confirm the expected molecular weight.

Protocol 2: Proposed Synthesis of a Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitor Scaffold

This protocol outlines a proposed synthesis for a diaminopyrimidine scaffold, a key component of many PYK2 inhibitors, based on established synthetic strategies.[1]

Reaction Scheme:

Caption: Proposed synthesis of a PYK2 inhibitor scaffold.

Materials and Equipment:

-

4-Substituted-2-chloro-5-(trifluoromethyl)pyrimidine (from Protocol 1 or similar)

-

Substituted aniline

-

Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, OR a protic acid (e.g., HCl) for acid-catalyzed SNAr

-

Base (e.g., Cs2CO3 or NaOtBu) for Buchwald-Hartwig amination

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Standard glassware for inert atmosphere reactions (if using Buchwald-Hartwig)

-

Heating mantle or oil bath

-

Standard work-up and purification equipment as in Protocol 1

Procedure (Buchwald-Hartwig Amination):

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent), the substituted aniline (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 1.5 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Procedure (Acid-Catalyzed SNAr):

-

In a round-bottom flask, dissolve the 4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) and the substituted aniline (1.5 equivalents) in a suitable solvent such as isopropanol or n-butanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO3 solution).

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Self-Validation:

-

Successful disubstitution can be confirmed by NMR spectroscopy, observing the signals for both introduced substituents.

-

Mass spectrometry will confirm the final molecular weight.

-

The absence of the chlorine atom can be verified by the isotopic pattern in the mass spectrum.

Protocol 3: Proposed Synthesis of a Janus Kinase 2 (JAK2) Inhibitor Scaffold

This protocol provides a proposed synthetic route to a pyrazolyl-pyrimidinamine scaffold, a core structure found in potent JAK2 inhibitors like AZD1480.[5]

Reaction Scheme:

Caption: Proposed synthesis of a JAK2 inhibitor scaffold intermediate.

Materials and Equipment:

-

This compound

-

3-Amino-5-methylpyrazole

-

Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

-

Standard reaction, work-up, and purification equipment

Procedure:

-

Combine this compound (1.0 equivalent), 3-amino-5-methylpyrazole (1.1 equivalents), and DIPEA (1.5 equivalents) in n-butanol.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Take up the residue in an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate. This intermediate can then be further functionalized at the C2 position as described in Protocol 2.

Self-Validation:

-

The regioselective substitution at the C4 position can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).

-

The molecular weight of the product can be confirmed by mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The 2,4-disubstituted-5-(trifluoromethyl)pyrimidine scaffold allows for systematic exploration of the SAR to optimize kinase inhibitory activity and selectivity.

| Position | Substituent Variation | Impact on Activity |

| C4 | Introduction of various anilines, amines, and heterocyclic amines. | This position often interacts with the hinge region of the kinase. The nature of the substituent is critical for achieving high potency. For example, in EGFR inhibitors, specific substituted anilines are required for optimal activity.[9] |

| C2 | Introduction of smaller amines, solubilizing groups, or groups that can access deeper pockets in the active site. | Substituents at this position can be modified to improve selectivity and pharmacokinetic properties. For instance, in PYK2 inhibitors, variations at this position can modulate the selectivity against the closely related FAK.[1] |

| C5 | The trifluoromethyl group is generally maintained. | The -CF3 group often enhances potency and metabolic stability. In some cases, other small electron-withdrawing groups could be explored, but the -CF3 group has proven to be highly effective.[6] |

Targeted Kinases and Biological Data

Compounds derived from this compound have shown inhibitory activity against a range of kinases. The following table summarizes some examples with reported IC50 values.

| Kinase Target | Exemplary Compound Structure | IC50 (nM) | Reference |

| EGFR | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 91 | [9] |

| JAK2 | AZD1480 (a related 2,4-diaminopyrimidine) | Potent inhibitor | [5] |

| PYK2 | Diaminopyrimidine derivatives | Potent inhibitors with selectivity over FAK | [1] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its predictable regioselectivity in sequential SNAr reactions, coupled with the beneficial electronic and pharmacokinetic properties imparted by the trifluoromethyl group, makes it an ideal starting material for drug discovery campaigns. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the efficient synthesis and optimization of novel kinase inhibitors for a variety of therapeutic targets.

References

-

Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

-